molecular formula C11H8FNO4S B2807392 Methyl 6-fluorosulfonylquinoline-2-carboxylate CAS No. 2287299-92-5

Methyl 6-fluorosulfonylquinoline-2-carboxylate

Cat. No. B2807392
CAS RN: 2287299-92-5
M. Wt: 269.25
InChI Key: BKYVCUJBMCEZMP-UHFFFAOYSA-N
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Description

“Methyl 6-fluorosulfonylquinoline-2-carboxylate” is a chemical compound with the CAS Number: 2287299-92-5 . It has a molecular weight of 269.25 and its IUPAC name is methyl 6-(fluorosulfonyl)quinoline-2-carboxylate . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “Methyl 6-fluorosulfonylquinoline-2-carboxylate” is 1S/C11H8FNO4S/c1-17-11(14)10-4-2-7-6-8(18(12,15)16)3-5-9(7)13-10/h2-6H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“Methyl 6-fluorosulfonylquinoline-2-carboxylate” is a powder that is stored at room temperature .

Scientific Research Applications

Antioxidant Activity Analysis

A critical presentation of tests used to determine antioxidant activity highlights the importance of compounds in assessing the kinetics of chemical reactions and their applicability in food engineering, medicine, and pharmacy. Such compounds may be involved in evaluating antioxidant capacity and developing electrochemical (bio)sensors for antioxidant analysis in complex samples (Munteanu & Apetrei, 2021).

Environmental Degradation of Polyfluoroalkyl Chemicals

Research on microbial degradation of polyfluoroalkyl chemicals, which are structurally related to fluorosulfonyl compounds, underscores the environmental fate and biodegradability of such compounds. This information is crucial for evaluating the environmental impact of chemical pollutants and designing more environmentally friendly compounds (Liu & Avendaño, 2013).

Fluorescent Probes for Zinc Ion Determination

Studies on 8-amidoquinoline derivatives as fluorescent probes for zinc ion determination illustrate the relevance of quinoline derivatives in developing sensitive and selective chemosensors for metal ions. These applications are crucial in environmental monitoring and biological research (Mohamad et al., 2021).

Anticancer and Antibacterial Properties of Quinoline Derivatives

The exploration of tetrahydroisoquinolines and fluoroquinolones for their anticancer and antibacterial properties indicates the potential of quinoline derivatives in drug development. Modifications at specific positions on the quinoline scaffold can enhance their biological activity, suggesting a pathway for the development of new therapeutics based on structural analogs like methyl 6-fluorosulfonylquinoline-2-carboxylate (Singh & Shah, 2017).

Fluorinated Chemicals in Environmental Science

Investigations into the environmental impact of fluorinated chemicals, including their sources, fate, transport, and bioaccumulation potential, provide a framework for assessing the environmental safety of new chemical entities. Understanding the behavior of fluorinated compounds in the environment aids in the development of safer chemicals and in regulatory decision-making (Conder et al., 2008).

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

methyl 6-fluorosulfonylquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO4S/c1-17-11(14)10-4-2-7-6-8(18(12,15)16)3-5-9(7)13-10/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYVCUJBMCEZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)C=C(C=C2)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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